1-(1H-Pyrazol-4-yl)cyclopropanol
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Overview
Description
1-(1H-Pyrazol-4-yl)cyclopropanol is a compound that features a cyclopropanol ring attached to a pyrazole moiety. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(1H-Pyrazol-4-yl)cyclopropanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine with 1,3-diketones can form pyrazole intermediates, which can then be further functionalized to introduce the cyclopropanol group . Industrial production methods often employ advanced catalysts and environmentally friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .
Chemical Reactions Analysis
1-(1H-Pyrazol-4-yl)cyclopropanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-Pyrazol-4-yl)cyclopropanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable tool in biological studies.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)cyclopropanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
1-(1H-Pyrazol-4-yl)cyclopropanol can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazol-4-yl derivatives: These compounds have similar structures but different substituents on the pyrazole ring.
3,5-Disubstituted pyrazoles: These compounds have additional substituents on the pyrazole ring, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of the cyclopropanol and pyrazole moieties, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H8N2O/c9-6(1-2-6)5-3-7-8-4-5/h3-4,9H,1-2H2,(H,7,8) |
InChI Key |
LHICEZDASUACNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CNN=C2)O |
Origin of Product |
United States |
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